molecular formula C20H19N3O2S B2627754 1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone CAS No. 941001-71-4

1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone

Cat. No.: B2627754
CAS No.: 941001-71-4
M. Wt: 365.45
InChI Key: HZPSRUHUXXFLGK-UHFFFAOYSA-N
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Description

1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring, a phenylquinazoline moiety, and a thioether linkage. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Thioether Formation: The quinazoline derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced under catalytic hydrogenation conditions to yield dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-Morpholino-2-(quinazolin-2-ylthio)ethanone: Lacks the phenyl group, which may affect its binding affinity and specificity.

    2-(4-Phenylquinazolin-2-ylthio)ethanone: Lacks the morpholine ring, potentially altering its solubility and reactivity.

    1-Morpholino-2-(4-phenylquinazolin-2-yl)ethanol: Contains a hydroxyl group instead of a ketone, which may influence its chemical properties and biological activity.

Uniqueness

1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone is unique due to its combination of a morpholine ring, a phenylquinazoline moiety, and a thioether linkage. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-morpholin-4-yl-2-(4-phenylquinazolin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18(23-10-12-25-13-11-23)14-26-20-21-17-9-5-4-8-16(17)19(22-20)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPSRUHUXXFLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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